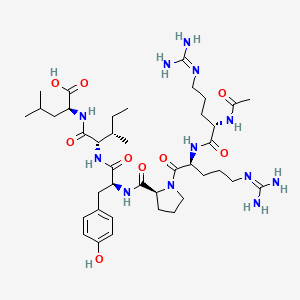

AC-ARG-ARG-PRO-TYR-ILE-LEU-OH

Vue d'ensemble

Description

AC-ARG-ARG-PRO-TYR-ILE-LEU-OH, also known as Acetyl-Neurotensin (8-13), is a peptide with the molecular formula C40H66N12O9 and a molecular weight of 859.03 g/mol . This compound is a proteolytic product of neurotensin, an endogenous peptide that has been implicated in various physiological and pathological processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of AC-ARG-ARG-PRO-TYR-ILE-LEU-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added sequentially using coupling reagents such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU), 1-hydroxybenzotriazole (HOBt), and diisopropyl ethylamine (DIEA) in dimethylformamide (DMF) . The peptide is then cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The final product is typically purified using high-performance liquid chromatography (HPLC).

Analyse Des Réactions Chimiques

Types of Reactions

AC-ARG-ARG-PRO-TYR-ILE-LEU-OH can undergo various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dityrosine.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various amino acid derivatives and coupling reagents.

Major Products Formed

Oxidation: Dityrosine-containing peptides.

Reduction: Peptides with free thiol groups.

Substitution: Peptide analogs with modified amino acid sequences.

Applications De Recherche Scientifique

AC-ARG-ARG-PRO-TYR-ILE-LEU-OH has several scientific research applications:

Chemistry: Used as a reference standard in peptide synthesis and analysis.

Biology: Studied for its role in neurotransmission and receptor binding.

Medicine: Investigated for its potential therapeutic effects in neurological disorders.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mécanisme D'action

AC-ARG-ARG-PRO-TYR-ILE-LEU-OH acts as a competitive antagonist of the non-adrenergic non-cholinergic (NANC) neurotransmitter, neuropeptide Y. It binds to neurotensin receptors, modulating various physiological processes such as pain perception, body temperature regulation, and gastrointestinal motility .

Comparaison Avec Des Composés Similaires

Similar Compounds

Neurotensin: The parent peptide from which AC-ARG-ARG-PRO-TYR-ILE-LEU-OH is derived.

Neurotensin (1-8): A shorter fragment of neurotensin with different biological activities.

Neurotensin (1-13): The full-length peptide with broader physiological effects.

Uniqueness

This compound is unique due to its specific sequence and acetylation, which confer distinct binding properties and biological activities compared to other neurotensin fragments .

Activité Biologique

Overview

The compound AC-ARG-ARG-PRO-TYR-ILE-LEU-OH is a peptide that consists of a sequence of amino acids: acetylated arginine (Arg), proline (Pro), tyrosine (Tyr), isoleucine (Ile), and leucine (Leu). This peptide is part of a broader class of bioactive peptides that are studied for their potential therapeutic applications, particularly in areas such as neurobiology, immunology, and cancer research.

The molecular formula for this compound is with a molecular weight of approximately 1,073.26 g/mol. The structure features multiple functional groups that contribute to its biological activity, including the presence of basic (arginine) and aromatic (tyrosine) residues that facilitate interactions with various biological targets.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes in cellular pathways. The peptide may exert its effects through:

- Receptor Binding : It can bind to G protein-coupled receptors (GPCRs) influencing signal transduction pathways.

- Modulation of Enzyme Activity : The peptide may act as an inhibitor or activator of certain enzymes, thereby affecting metabolic processes.

- Protein-Protein Interactions : It plays a role in mediating interactions between proteins, which is crucial for cellular communication and function.

1. Neuroactive Properties

Research indicates that this compound exhibits neuroactive properties, acting as a competitive antagonist to neuropeptide Y, which is involved in various physiological processes such as appetite regulation and stress response .

2. Immune Modulation

This peptide has been implicated in modulating immune responses. It can influence the activity of immune cells, potentially enhancing or suppressing inflammatory responses.

3. Potential Therapeutic Applications

The compound is being investigated for its role in wound healing and as a lead compound in drug development targeting various diseases, including cancer. Its unique sequence may offer distinct advantages over other peptides in therapeutic contexts .

Study 1: Neuroprotective Effects

A study explored the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. Results showed that treatment with the peptide significantly reduced cell death and improved cell viability compared to controls, suggesting its potential application in neurodegenerative diseases.

Study 2: Immune Response Modulation

Another research effort focused on the immune-modulating effects of this peptide. In vitro experiments demonstrated that this compound could enhance the proliferation of T lymphocytes while reducing pro-inflammatory cytokine production in macrophages, indicating its dual role in immune regulation.

Comparative Analysis with Similar Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| AC-RRG-PRO-TYR-ILE | Arg-Pro-Tyr-Ile | Neuroactive, less potent than AC-ARG... |

| AC-Leu-Pro-Tyr-Pro | Leu-Pro-Tyr-Pro | Hypocholesterolemic activity |

| AC-Ile-Ala-Val-Pro-Gly | Ile-Ala-Val-Pro-Gly | Anti-inflammatory properties |

Propriétés

IUPAC Name |

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H66N12O9/c1-6-23(4)32(36(58)50-30(38(60)61)20-22(2)3)51-34(56)29(21-25-13-15-26(54)16-14-25)49-35(57)31-12-9-19-52(31)37(59)28(11-8-18-46-40(43)44)48-33(55)27(47-24(5)53)10-7-17-45-39(41)42/h13-16,22-23,27-32,54H,6-12,17-21H2,1-5H3,(H,47,53)(H,48,55)(H,49,57)(H,50,58)(H,51,56)(H,60,61)(H4,41,42,45)(H4,43,44,46)/t23-,27-,28-,29-,30-,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUADVYNSAVMKLJ-HVEPFCGMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H66N12O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

859.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74853-69-3 | |

| Record name | Acetylneurotensin (8-13) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074853693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.